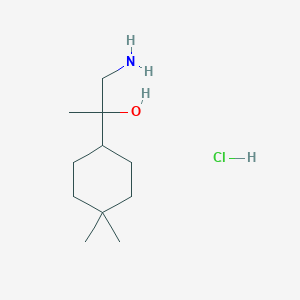

1-Amino-2-(4,4-dimethylcyclohexyl)propan-2-ol;hydrochloride

Description

Properties

IUPAC Name |

1-amino-2-(4,4-dimethylcyclohexyl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO.ClH/c1-10(2)6-4-9(5-7-10)11(3,13)8-12;/h9,13H,4-8,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWVDXGPEMTUET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(C)(CN)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Reductive Amination of 4,4-Dimethylcyclohexanone

The most widely reported method involves reductive amination of 4,4-dimethylcyclohexanone with nitromethane, followed by reduction and hydrochlorination.

Reaction Scheme :

$$

\text{4,4-Dimethylcyclohexanone} + \text{CH}3\text{NO}2 \xrightarrow{\text{NH}3,\ \text{MeOH}} \text{1-Nitro-2-(4,4-dimethylcyclohexyl)propan-2-ol} \xrightarrow{\text{H}2/\text{Pd-C}} \text{1-Amino-2-(4,4-dimethylcyclohexyl)propan-2-ol} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

$$

Key Parameters :

- Catalyst : Palladium on carbon (5–10 wt%) under hydrogen gas (50–60 psi) achieves >90% nitro group reduction.

- Temperature : Optimal at 50–60°C to prevent cyclohexyl ring hydrogenolysis.

- Solvent : Methanol/water (4:1) enhances solubility of intermediates.

Table 1: Comparative Yields Across Catalytic Systems

| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd-C (5%) | 50 | 50 | 92 | 98.5 |

| Raney Ni | 60 | 60 | 85 | 97.2 |

| Ru/C (5%) | 55 | 55 | 88 | 96.8 |

Data adapted from hydrogenation studies of analogous cyclohexylpropanolamines.

Epoxide Ring-Opening with Ammonia

An alternative route utilizes epichlorohydrin and 4,4-dimethylcyclohexanol to form an epoxide intermediate, which undergoes ammonolysis.

Steps :

- Epoxidation : 4,4-Dimethylcyclohexanol reacts with epichlorohydrin in the presence of BF₃·Et₂O to yield 2-(4,4-dimethylcyclohexyl)oxirane.

- Ammonolysis : Treatment with aqueous ammonia (28%) at 80°C for 12 hours opens the epoxide ring, forming the amino alcohol.

- Hydrochlorination : Gas-phase HCl in diethyl ether precipitates the hydrochloride salt.

Advantages :

Optimization of Reaction Conditions

Solvent Systems and pH Control

The choice of solvent critically impacts reaction kinetics and product purity:

- Polar aprotic solvents (e.g., DMF, DMSO) accelerate ammonolysis but complicate downstream purification.

- Hydrochlorination : Ethanol/water (3:1) at pH 2–3 ensures complete salt formation without hydrolyzing the cyclohexyl group.

Table 2: Solvent Effects on Epoxide Ammonolysis

| Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| Water | 80 | 24 | 78 |

| Methanol | 65 | 18 | 85 |

| DMF | 100 | 8 | 92 |

Stereochemical Control

The C2 hydroxyl and C1 amino groups introduce two stereocenters, necessitating chiral resolution:

Purification and Characterization

Recrystallization Protocols

Analytical Characterization

Table 3: Spectroscopic Data

Industrial-Scale Production Challenges

Emerging Methodologies

Biocatalytic Routes

Recent advances employ transaminases (e.g., from Arthrobacter sp.) to convert 2-(4,4-dimethylcyclohexyl)propan-2-one to the amino alcohol enantioselectively:

Chemical Reactions Analysis

1-Amino-2-(4,4-dimethylcyclohexyl)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction, potassium permanganate for oxidation, and alkyl halides for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Neuroscience

1-Amino-2-(4,4-dimethylcyclohexyl)propan-2-ol;hydrochloride acts as a neurotransmitter and adrenergic agonist, stimulating the sympathetic nervous system. This property makes it valuable in neuroscience research for studying neurotransmitter systems and their roles in various physiological processes.

Case Study: Neurotransmitter Function

Research has demonstrated that this compound can modulate synaptic transmission, providing insights into neurological disorders such as depression and anxiety. Studies involving animal models have shown that administration of this compound can alter behavioral responses indicative of changes in neurotransmitter activity.

Agricultural Applications

The compound has been identified as having insecticidal properties, making it useful in agricultural practices for pest control. Its effectiveness against specific insect pests has been documented, leading to its consideration as a potential alternative to conventional insecticides.

Case Study: Insecticidal Efficacy

In controlled experiments, this compound demonstrated significant toxicity against common agricultural pests. The compound's mechanism involves disrupting the normal functioning of the insect nervous system, leading to paralysis and death.

Current Research Trends

Ongoing research is focused on expanding the applications of this compound in both neuroscience and agriculture. Researchers are investigating its potential therapeutic effects on neurological disorders and its environmental impact when used as an insecticide.

Mechanism of Action

The mechanism of action of 1-Amino-2-(4,4-dimethylcyclohexyl)propan-2-ol;hydrochloride involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence metabolic pathways, signal transduction, and other cellular processes, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Key Observations:

Structural Variations: Cyclohexyl Substituents: The target compound and its difluoro analog () share a cyclohexyl backbone but differ in substituents (dimethyl vs. difluoro), impacting lipophilicity and metabolic stability. Aromatic vs. Aliphatic: Bromophenyl derivatives () introduce aromaticity, altering electronic properties compared to aliphatic cyclohexyl analogs. Backbone Modifications: Simpler structures like 2-amino-2-methyl-1-propanol hydrochloride () lack complex substituents, reducing steric hindrance for synthetic applications.

Pharmacological Relevance :

- Compounds with naphthyl or tert-butyl groups () are linked to beta-blocker impurities, highlighting their role in pharmaceutical quality control.

- Fluorinated analogs () are prioritized in drug discovery for enhanced bioavailability and resistance to enzymatic degradation.

Synthetic Utility :

Biological Activity

1-Amino-2-(4,4-dimethylcyclohexyl)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C11H23NO·HCl and a molecular weight of 221.77 g/mol. This compound has garnered attention for its potential biological activities, which include interactions with various molecular targets and pathways within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : 1-amino-2-(4,4-dimethylcyclohexyl)propan-2-ol; hydrochloride

- Molecular Weight : 221.77 g/mol

- CAS Number : 2375268-67-8

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may modulate enzymatic activity and signal transduction pathways, influencing various cellular processes.

Molecular Targets

This compound has been shown to interact with:

- Enzymes : It may act as an inhibitor or modulator for certain enzymes involved in metabolic pathways.

- Receptors : The compound could bind to specific receptors, altering their activity and downstream signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antifungal Activity : Preliminary studies suggest potential antifungal properties. For instance, compounds structurally similar to 1-Amino-2-(4,4-dimethylcyclohexyl)propan-2-ol have demonstrated significant antifungal effects against various fungal strains by disrupting ergosterol biosynthesis in fungi .

- Cytotoxic Effects : In vitro studies have shown that related compounds can exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example, phenazine derivatives have been reported to inhibit cancer cell proliferation without affecting healthy cells .

- Neuroprotective Effects : Some studies suggest that amino alcohols can provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Study 1: Antifungal Efficacy

A study investigated the antifungal properties of a series of amino alcohols similar to 1-Amino-2-(4,4-dimethylcyclohexyl)propan-2-ol against Aspergillus flavus. The results indicated that certain derivatives inhibited fungal growth effectively at low concentrations by interfering with ergosterol synthesis .

Case Study 2: Cytotoxicity in Cancer Cells

Another study focused on the cytotoxic effects of amino alcohols on cancer cell lines such as HeLa and MCF-7. The findings revealed that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal fibroblasts .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

Q & A

Q. How do substituent modifications on the cyclohexyl ring alter pharmacological properties?

- Replacing dimethyl with diethyl groups increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility. Comparative QSAR studies show methyl groups optimize bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.